molecular formula C7H12F3NO B3018701 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine CAS No. 1339566-44-7

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine

Cat. No.: B3018701
CAS No.: 1339566-44-7
M. Wt: 183.174
InChI Key: WCFHFGFGUVXTPA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoromethyl group and an oxan-4-yl group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetaldehyde with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and binding affinity. The oxan-4-yl group contributes to the compound’s structural stability and solubility. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-amine
  • 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine

Uniqueness

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and oxan-4-yl groups makes it a versatile compound with diverse applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFHFGFGUVXTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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